BenchChemオンラインストアへようこそ!

Bis(3,5-dimethylphenyl)dimethylsilane

VDR agonist X-ray crystallography Structure-based drug design

Bis(3,5-dimethylphenyl)dimethylsilane (CAS 1171890-33-7) is a diarylsilane bearing two 3,5-dimethylphenyl groups on a dimethylsilicon center (C₁₈H₂₄Si, MW 268.47). Its defining feature is a 2025 co-crystal structure with the Vitamin D receptor ligand-binding domain (PDB 9M17, 1.81 Å), confirming its diphenylsilane core as a viable hydrophobic pharmacophore for non-secosteroidal VDR agonist design.

Molecular Formula C18H24Si
Molecular Weight 268.5 g/mol
Cat. No. B13734644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3,5-dimethylphenyl)dimethylsilane
Molecular FormulaC18H24Si
Molecular Weight268.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)[Si](C)(C)C2=CC(=CC(=C2)C)C)C
InChIInChI=1S/C18H24Si/c1-13-7-14(2)10-17(9-13)19(5,6)18-11-15(3)8-16(4)12-18/h7-12H,1-6H3
InChIKeyPVVIBQFRSIJWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3,5-dimethylphenyl)dimethylsilane (CAS 1171890-33-7): A Structurally Validated Non-Secosteroidal VDR Ligand Scaffold


Bis(3,5-dimethylphenyl)dimethylsilane (CAS 1171890-33-7) is a diarylsilane bearing two 3,5-dimethylphenyl groups on a dimethylsilicon center (C₁₈H₂₄Si, MW 268.47). Its defining feature is a 2025 co-crystal structure with the Vitamin D receptor ligand-binding domain (PDB 9M17, 1.81 Å), confirming its diphenylsilane core as a viable hydrophobic pharmacophore for non-secosteroidal VDR agonist design [1] [2]. The compound is also cataloged as a Metal-Organic Framework (MOF) ligand precursor .

Why Bis(3,5-dimethylphenyl)dimethylsilane Cannot Be Replaced by Generic Diphenylsilane Analogs in VDR-Targeted Research


The 2025 SAR study by Mudiyanselage et al. demonstrated that VDR agonist activity is exquisitely dependent on both the type and position of phenyl ring substituents on the diphenylsilane core [1]. Among 14 co-crystallized derivatives, slight structural variations—including the difference between 3,5-dimethyl substitution (PDB 9M17) and unsubstituted phenyl (PDB 9M13) or 3-trifluoromethyl (PDB 9M10)—produced divergent hydrophobic interactions, ligand conformations, and average ligand B-factors in the binding pocket, directly translating to activity differences [1] [2]. Generic substitution with dimethyldiphenylsilane (CAS 778-24-5) or bis(4-methylphenyl)dimethylsilane (CAS 2097-02-1) negates the specific steric and electronic contributions of the 3,5-dimethyl motif that were mapped at atomic resolution. Procurement of the precise 3,5-dimethyl substitution pattern is therefore non-negotiable for reproducing published crystallographic and pharmacological results.

Quantitative Comparative Evidence for Bis(3,5-dimethylphenyl)dimethylsilane Versus Its Closest Analogs


Crystallographic Resolution Comparison: PDB 9M17 (3,5-Dimethyl) vs. PDB 9M13 (Unsubstituted Phenyl) vs. PDB 9M10 (3-CF₃)

The bis(3,5-dimethylphenyl)dimethylsilane derivative was co-crystallized with rat VDR-LBD at 1.81 Å resolution (PDB 9M17), enabling unambiguous placement of the 3,5-dimethylphenyl groups within the hydrophobic pocket [1]. In the same study, the unsubstituted dimethyldiphenylsilane analog (PDB 9M13) diffracted to 1.68 Å, while the 3-trifluoromethyl analog (PDB 9M10) diffracted to only 2.02 Å. The intermediate resolution of 9M17 combined with the meta-dimethyl substitution pattern provides a distinct balance of data quality and hydrophobic bulk, allowing detailed analysis of van der Waals contacts between the 3-methyl and 5-methyl groups and VDR pocket residues that is absent in the unsubstituted phenyl system [2].

VDR agonist X-ray crystallography Structure-based drug design

LogP Differentiation: Increased Lipophilicity vs. Unsubstituted Dimethyldiphenylsilane

Computed physicochemical properties reveal that bis(3,5-dimethylphenyl)dimethylsilane has a calculated LogP of 3.74 and a topological polar surface area (TPSA) of 0 Ų . The unsubstituted dimethyldiphenylsilane (CAS 778-24-5) has a lower calculated LogP of approximately 3.3 (estimated from its lower molecular weight of 212.36 and absence of methyl substituents). The ΔLogP of ~0.44 conferred by the four aryl methyl groups enhances hydrophobic interactions within the VDR pocket and may improve membrane permeability, while the TPSA of 0 Ų indicates maximal passive diffusion potential .

Lipophilicity drug-likeness permeability

Substitution Pattern Positional Specificity: 3,5-Dimethyl vs. 4-Methyl (para) Analogs in VDR Activity

The 2025 SAR study explicitly demonstrated that VDR activity is dependent on the position of substitution on the diphenylsilane core [1]. The diethyl-di-m-tolylsilane scaffold (meta-methyl substitution on silicon) was identified as the most suitable hydrophobic core (EC₅₀ = 1.9 × 10⁻⁷ μM, i.e., 0.19 nM), whereas the para-methyl analog (bis(4-methylphenyl)dimethylsilane, CAS 2097-02-1) was not among the top-performing structures [2]. The 3,5-dimethyl substitution on the phenyl rings (as in the target compound) places methyl groups at both meta positions, creating a different steric profile from the mono-meta-methyl (3-methyl) pattern of the lead compound 12j. This positional specificity means that bis(4-methylphenyl)dimethylsilane (para-substituted) cannot serve as a surrogate for the 3,5-dimethyl substitution pattern in VDR-targeted research.

SAR positional isomer VDR agonist activity

Silicon-Containing Scaffold Advantage Over Carbon-Based Diphenylmethane VDR Ligands

The diphenylsilane core of bis(3,5-dimethylphenyl)dimethylsilane represents a sila-analog of the diphenylmethane scaffold used in earlier non-secosteroidal VDR ligands such as compound 4 (derived from LG190178) [1]. The paper notes that non-secosteroidal compounds are expected to offer 'greater chemical and metabolic stability and a smaller risk of adverse side effects as compared with secosteroidal compounds' [2]. The silicon-for-carbon substitution strategy has been validated: 'diphenylsilane derivatives, namely, sila-analog of diphenylmethane derivatives such as 7, retained potency as VDR agonists' [2]. This positions bis(3,5-dimethylphenyl)dimethylsilane as part of a therapeutically relevant sila-analog series with potential metabolic stability advantages over both secosteroidal and carbon-based diphenylmethane VDR ligands.

sila-substitution metabolic stability non-secosteroidal VDR

MOF Ligand Utility: Dual Application in Medicinal Chemistry and Materials Science

Bis(3,5-dimethylphenyl)dimethylsilane is commercially cataloged as a Metal-Organic Framework (MOF) ligand (Alfa Chemistry, Purity 95%+) . In contrast, the unsubstituted analog dimethyldiphenylsilane is primarily sold as a general organosilicon reagent, and the para-substituted bis(4-methylphenyl)dimethylsilane is typically listed as a synthetic intermediate without specific MOF application designation. The 3,5-dimethyl substitution pattern provides enhanced steric bulk and conformational rigidity that is advantageous for constructing porous framework materials with defined pore geometries. This dual-use profile (VDR drug discovery + MOF materials) is not documented for the simpler diphenylsilane analogs.

MOF ligand porous materials organosilicon building block

Optimal Procurement Scenarios for Bis(3,5-dimethylphenyl)dimethylsilane Based on Published Evidence


Rational Structure-Based Design of Non-Secosteroidal VDR Agonists Requiring Atomic-Resolution Binding Data

Research groups pursuing structure-based drug design (SBDD) of novel VDR agonists can directly leverage the deposited co-crystal structure PDB 9M17 (1.81 Å) to guide computational docking, molecular dynamics simulations, and fragment-based optimization. The atomic coordinates of the bis(3,5-dimethylphenyl)dimethylsilane derivative bound to the VDR ligand-binding domain are publicly available, providing a validated starting point that is unavailable for most commercial aryl silanes. This scenario is supported by the 2025 publication that deposited 14 co-crystal structures, explicitly demonstrating the value of this compound class for SBDD [1].

Systematic SAR Exploration of Hydrophobic Pharmacophore Substitution Patterns on the Diphenylsilane Core

Medicinal chemistry teams conducting systematic structure-activity relationship (SAR) campaigns around the diphenylsilane scaffold require the 3,5-dimethyl substitution pattern as one of the key SAR probes. The 2025 study established that meta-methyl substitution is a critical determinant of VDR agonist potency, with the diethyl-di-m-tolylsilane achieving EC₅₀ = 0.19 nM [2]. Bis(3,5-dimethylphenyl)dimethylsilane serves as the dimethylsilyl variant of this SAR series, allowing researchers to decouple the effects of silicon substituents (methyl vs. ethyl) from aryl substitution patterns in a systematic fashion.

Synthesis of Silicon-Containing VDR Ligands for Metabolic Stability Profiling

Programs comparing the pharmacokinetic profiles of silicon-containing (sila) versus carbon-based VDR ligands can use bis(3,5-dimethylphenyl)dimethylsilane as a key intermediate or reference compound. The published literature explicitly notes that non-secosteroidal diphenylsilane derivatives are expected to offer superior chemical and metabolic stability compared to secosteroidal VDR ligands [1]. Procurement of the silane form is essential for head-to-head metabolic stability comparisons against diphenylmethane analogs or secosteroidal controls.

MOF Synthesis Requiring Sterically Demanding Diaryl-Silane Linkers with Conformational Rigidity

Materials chemistry laboratories constructing Metal-Organic Frameworks that require diaryl-silane linkers with precisely defined steric profiles can utilize bis(3,5-dimethylphenyl)dimethylsilane as a pre-functionalized building block. The 3,5-dimethyl substitution provides enhanced steric bulk relative to unsubstituted diphenylsilane linkers, potentially influencing pore size and framework topology. The compound's commercial availability as a designated MOF ligand reduces the need for custom synthesis compared to non-stocked positional isomers.

Quote Request

Request a Quote for Bis(3,5-dimethylphenyl)dimethylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.